molecular formula C8H6ClNO4 B1616567 2-(2-Chloro-6-nitrophenyl)acetic acid CAS No. 31912-08-0

2-(2-Chloro-6-nitrophenyl)acetic acid

Cat. No. B1616567
Key on ui cas rn: 31912-08-0
M. Wt: 215.59 g/mol
InChI Key: KTHGBTRAQOAOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05399553

Procedure details

8.08 g (202 mmol) of 60% sodium hydride was added to 30 ml of tetrahydrofuran, and while cooling on a freezing mixture, 60 ml of tetrahydrofuran solution containing 32.0 g (200 mmol) of diethyl malonate was dropped to the solution below 20° C. over 1 hour, then the solution was stirred for 1 hour. 60 ml of Tetrahydrofuran solution containing 19.2 g (100 mmol) of 2,3-dichloronitrobenzene was dropped to the solution below 10° C. over 10 minutes. After the solution was stirred for 3.5 hours at room temperature, it was heated at reflux for 48 hours. 18 ml of acetic acid was added to the solution, and the solvent was removed by distillation. The solution was extracted over 200 ml of chloroform, and after drying over magnesium sulfate, the solvent was removed by distillation. To the residue, 30 ml of 4N hydrochloric acid and 25 ml of acetic acid were added, and the solution was heated at reflux for 24 hours. After air-cooling, the deposited crystals were filtered off and washed with water, and they were dissolved in 250 ml of ethyl acetate. The filtrate was extracted with 250 ml of ethyl acetate. The organic layers were combined, and after drying over magnesium sulfate, the solvent was removed by distillation. The crystals were washed with n-hexane to obtain 6.78 g of the subject compound (137) in a 31% yield.
Quantity
8.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
19.2 g
Type
reactant
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCCC1.[C:8]([O:16]CC)(=[O:15])[CH2:9][C:10](OCC)=O.ClC1[C:25]([Cl:26])=[CH:24][CH:23]=[CH:22][C:21]=1[N+:27]([O-:29])=[O:28]>C(O)(=O)C>[Cl:26][C:25]1[CH:24]=[CH:23][CH:22]=[C:21]([N+:27]([O-:29])=[O:28])[C:10]=1[CH2:9][C:8]([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
8.08 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
19.2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped to the solution below 20° C. over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was dropped to the solution below 10° C. over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
After the solution was stirred for 3.5 hours at room temperature
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
it was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted over 200 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
To the residue, 30 ml of 4N hydrochloric acid and 25 ml of acetic acid were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After air-cooling
FILTRATION
Type
FILTRATION
Details
the deposited crystals were filtered off
WASH
Type
WASH
Details
washed with water, and they
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in 250 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 250 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
WASH
Type
WASH
Details
The crystals were washed with n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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